2'-(Furan-2-yl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several interesting functional groups including a furan ring, a pyrazole ring, and a benzoxazine ring. These groups are common in many biologically active compounds and materials with unique properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the furan ring, followed by the construction of the pyrazole and benzoxazine rings. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings. The furan, pyrazole, and benzoxazine rings would contribute to the rigidity of the molecule, potentially leading to interesting photophysical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan, pyrazole, and benzoxazine rings. These groups could participate in a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic addition, and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its rigidity and potentially its melting point .Scientific Research Applications
Synthesis and Chemical Properties
Research on 1,2-oxazines, 1,2-benzoxazines, and related compounds reveals their significant role in synthetic chemistry. These compounds can be synthesized through various methods, including the dehydration of dihydro-derivatives or cyclization reactions involving nitroso compounds and urea derivatives. The versatility of these reactions allows for the creation of a diverse array of structural analogs, showcasing the potential utility of "2'-(Furan-2-yl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]" in exploring new synthetic pathways and creating novel molecules with potential applications in material science and drug development (Sainsbury, 1991).
Pharmacological Applications
Compounds related to the benzoxazine class have been investigated for their potential pharmacological applications, including their role as inhibitors for various enzymes, such as cytochrome P450 isoforms. These enzymes are crucial for drug metabolism, and inhibitors can be utilized to modulate drug-drug interactions and enhance the pharmacokinetic profiles of therapeutic agents. This suggests potential research avenues for the furan-2-yl derivative in understanding and improving drug metabolism and pharmacokinetics (Khojasteh et al., 2011).
Material Science and Advanced Applications
The structural motifs present in "2'-(Furan-2-yl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]" are also found in compounds used in material science. These include the development of new dyes, polymers, and functional materials with specific optical, electronic, or mechanical properties. The synthesis and utility of oxazine derivatives as chiral synthons or in creating fluorescent systems highlight the potential of the furan-2-yl derivative in the development of new materials with bespoke properties (Ibrahim, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(furan-2-yl)-4'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-8-10-20(11-9-14)22-17(15-5-2-3-6-18(15)24-20)13-16(21-22)19-7-4-12-23-19/h2-7,12,14,17H,8-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJDMVFEDYQXNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N3C(CC(=N3)C4=CC=CO4)C5=CC=CC=C5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.